2,3-dihydro-1H-indene-4-sulfonamide

Beschreibung

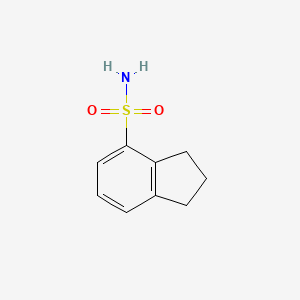

2,3-Dihydro-1H-indene-4-sulfonamide is a bicyclic aromatic compound featuring a fused benzene and cyclopentene ring system (indene core) with a sulfonamide (-SO₂NH₂) group at the 4-position. Its molecular formula is C₉H₁₁NO₂S, with a molecular weight of 197.25 g/mol (inferred from structural analogs like 2,3-dihydro-1H-indene-2-sulfonamide, which shares the same formula ). Sulfonamides are renowned for their electron-withdrawing properties, which influence the compound’s acidity, solubility, and metabolic stability.

Eigenschaften

Molekularformel |

C9H11NO2S |

|---|---|

Molekulargewicht |

197.26 g/mol |

IUPAC-Name |

2,3-dihydro-1H-indene-4-sulfonamide |

InChI |

InChI=1S/C9H11NO2S/c10-13(11,12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2,(H2,10,11,12) |

InChI-Schlüssel |

PYPVLVBCGQKOMW-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C1)C(=CC=C2)S(=O)(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1H-indene-4-sulfonamide typically involves the sulfonation of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the sulfonation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3-Dihydro-1H-inden-4-sulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Sulfonsäuren oxidiert werden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in eine Aminogruppe umwandeln.

Substitution: Elektrophile Substitutionsreaktionen können am Indenring auftreten und zur Bildung verschiedener Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene oder Nitriermittel können unter kontrollierten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Wichtigste gebildete Produkte

Oxidation: Sulfonsäuren

Reduktion: Amine

Substitution: Halogenierte oder nitrierte Indenderivate

Wissenschaftliche Forschungsanwendungen

Cancer Treatment:

2,3-Dihydro-1H-indene-4-sulfonamide has been identified as a potential therapeutic agent in oncology. Research indicates that it can induce apoptosis in cancer cells, especially those that overexpress Inhibitor of Apoptosis Proteins (IAPs). This property makes it a candidate for treating various cancers, including neuroblastoma, colorectal carcinoma, and melanoma .

Enzyme Inhibition:

The compound acts as an inhibitor of Discoidin Domain Receptor 1 (DDR1), which plays a crucial role in cell signaling pathways related to adhesion and proliferation. By binding to DDR1, this compound can suppress its kinase activity, thereby affecting downstream signaling pathways that are critical in cancer progression .

Pharmacological Applications

Anti-Inflammatory Properties:

Studies have shown that this compound exhibits anti-inflammatory effects. This is particularly relevant in conditions characterized by excessive inflammation, where the compound may help mitigate symptoms .

Hypoxia Treatment:

The compound has also been investigated for its potential to treat hypoxic conditions. It has shown promise as an agent to improve symptoms associated with anoxemia and hypoxia, making it useful in various clinical scenarios .

Structure-Activity Relationship Studies

Research into the structure-activity relationship (SAR) of 2,3-dihydro-1H-indene derivatives has provided insights into how modifications to the chemical structure can enhance or diminish biological activity. For instance, the inclusion of specific functional groups can significantly affect the compound's potency against targeted enzymes or cancer cell lines .

Case Study 1: Cancer Cell Apoptosis Induction

A study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines. The mechanism was linked to the induction of apoptosis through IAP inhibition.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Neuroblastoma | 15 | Apoptosis induction |

| Colon Carcinoma | 10 | IAP inhibition |

| Melanoma | 20 | Cell cycle arrest |

Case Study 2: DDR1 Inhibition

Inhibition studies revealed that this compound effectively reduced DDR1 activity in vitro.

| Concentration (µM) | DDR1 Activity (% Inhibition) |

|---|---|

| 5 | 30 |

| 10 | 55 |

| 20 | 80 |

Wirkmechanismus

The mechanism of action of 2,3-dihydro-1H-indene-4-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. By binding to the NLRP3 protein, the compound blocks the assembly and activation of the inflammasome, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Indene Derivatives

Positional Isomerism Effects

- Sulfonamide Position: The 4-sulfonamide isomer differs from the 2-sulfonamide analog () in electronic distribution.

- Amino vs. Sulfonamide: Substituting the sulfonamide with an amine group (e.g., 4-Fluoro-2,3-dihydro-1H-inden-5-amine ) reduces electron withdrawal, increasing basicity and altering solubility.

Functional Group Impact

- Sulfonamide vs. Carboxamide : Carboxamide derivatives () exhibit lower acidity (pKa ~10–12) compared to sulfonamides (pKa ~8–10), affecting their pharmacokinetic profiles.

- Halogen Substitution : Fluorine at the 4-position () introduces steric and electronic effects distinct from sulfonamides, often improving metabolic stability but reducing hydrogen-bonding capacity .

Biologische Aktivität

2,3-Dihydro-1H-indene-4-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound has been studied for its potential as an inhibitor of Hypoxia-Inducible Factors (HIFs), which are critical in cellular responses to low oxygen levels. HIFs play a role in tumor growth and metastasis by regulating genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions. The ability to inhibit HIF activity presents a therapeutic opportunity in cancer treatment .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of HIF-α Proteins : This compound targets HIF-α proteins, preventing their accumulation and subsequent activation of hypoxia-responsive genes. This action can potentially reduce tumor growth and enhance the effectiveness of existing cancer therapies .

- Anti-inflammatory Properties : The compound has been implicated in modulating prostaglandin metabolism, a key pathway in inflammation. By inhibiting cyclooxygenases (COX), it can reduce the synthesis of pro-inflammatory mediators like PGE2 .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the indene structure can significantly affect the compound's potency and selectivity. For instance:

- Substituents on the Indene Ring : Variations in the substituents on the indene core influence binding affinity to target proteins. Compounds with electron-withdrawing groups tend to exhibit enhanced inhibitory activity against HIFs .

Case Study 1: Inhibition of Platelet Aggregation

A study examined the effects of this compound on platelet aggregation induced by arachidonic acid. The compound demonstrated strong inhibitory activity, suggesting a potential application in cardiovascular diseases where platelet aggregation is a concern .

Case Study 2: Anticancer Activity

Research on various sulfonamide derivatives indicated that this compound exhibited significant anticancer properties across multiple cancer cell lines. In vitro assays showed increased rates of apoptosis in treated cells compared to controls, indicating its potential as an anticancer agent .

Table 1: Biological Activity Summary

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| HIF Inhibition | High | Blocks HIF-α protein accumulation |

| Anti-inflammatory | Moderate | Inhibits COX enzymes |

| Platelet Aggregation | Strong | Inhibits aggregation induced by AA |

| Anticancer | Significant | Induces apoptosis in cancer cells |

Table 2: Apoptosis Induction Rates

| Cell Line | % Early Apoptosis | % Late Apoptosis | % Necrosis | % Total Apoptosis |

|---|---|---|---|---|

| A-2780 | 2.38 | 22.02 | 9.41 | 33.81 |

| HT-29 | 1.61 | 26.24 | 14.51 | 42.36 |

| MCF-7 | 3.82 | 23.71 | 11.75 | 39.28 |

| HepG2 | 0.84 | 18.97 | 8.81 | 28.62 |

Q & A

Basic: How can researchers optimize the synthesis of 2,3-dihydro-1H-indene-4-sulfonamide derivatives for improved yield and purity?

Methodological Answer:

- Reaction Conditions : Use anhydrous solvents (e.g., ethanol or DMF) to minimize hydrolysis of intermediates. Catalytic acid/base conditions (e.g., H₂SO₄ or Et₃N) can enhance sulfonamide bond formation .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 1:3 to 1:1) resolves polar impurities. Recrystallization from hot ethanol improves crystallinity .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, UV detection). Stoichiometric excess (1.2–1.5 eq) of sulfonyl chloride ensures complete substitution of amine intermediates .

Basic: What characterization techniques are critical for confirming the structure of novel this compound analogues?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, DMSO-d₆) identifies aromatic protons (δ 7.1–8.3 ppm) and exchangeable NH groups (δ 10.4–10.6 ppm). ¹³C NMR confirms sulfonamide carbonyl signals (~125–135 ppm) .

- Infrared Spectroscopy (IR) : Peaks at 1345 cm⁻¹ (asymmetric S=O stretch) and 1163 cm⁻¹ (symmetric S=O stretch) validate sulfonamide functionality .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., m/z 717 [M⁺] for disulfonamide derivatives) .

Advanced: How can researchers assess the inhibitory activity of this compound compounds against the NLRP3 inflammasome in vitro?

Methodological Answer:

- IC₅₀ Determination : Use THP-1 macrophages primed with LPS and stimulated with ATP/nigericin. Measure IL-1β release via ELISA. Compound 15z showed an IC₅₀ of 0.13 μM .

- Binding Affinity (KD) : Surface plasmon resonance (SPR) with immobilized NLRP3 protein. 15z exhibited a KD of 102.7 nM, indicating direct target engagement .

- Cellular Toxicity : Parallel MTT assays ensure inhibitory effects are not due to cytotoxicity (e.g., >90% cell viability at 10 μM for 15z ) .

Advanced: What experimental models are appropriate for evaluating the in vivo efficacy of this compound derivatives in inflammatory diseases?

Methodological Answer:

- DSS-Induced Colitis Model : Administer 3% dextran sulfate sodium (DSS) in drinking water to C57BL/6 mice for 7 days. Orally dose compounds (e.g., 10 mg/kg 15z ) and monitor colon length, histopathology, and IL-1β levels .

- Pharmacokinetic Profiling : Measure plasma and tissue concentrations via LC-MS/MS. 15z showed preferential colon distribution (Cmax: 2.1 μg/g), critical for localized efficacy .

- Subacute Toxicity : 28-day rodent studies assess liver/kidney function (ALT, BUN) and hematological parameters .

Advanced: How should researchers address discrepancies in biological activity data (e.g., varying IC₅₀ values) across studies on sulfonamide derivatives?

Methodological Answer:

- Assay Variability : Standardize cell lines (e.g., THP-1 vs. primary macrophages) and stimulus protocols (ATP concentration, priming time) .

- Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid solvent interference. Pre-saturate compounds in assay buffers .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates. Report confidence intervals (e.g., IC₅₀: 0.13 μM ± 0.02) .

Basic: What safety protocols are essential when handling this compound derivatives during laboratory synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of sulfonyl chloride vapors or fine powders .

- Waste Disposal : Segregate halogenated byproducts (e.g., unreacted sulfonyl chlorides) and dispose via certified hazardous waste contractors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.